Regulatory Mandate for EP Impurity B
(Z)-Cinnarizine is explicitly designated as Cinnarizine EP Impurity B in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs [1][2]. This is a direct regulatory requirement; any cinnarizine drug substance or finished product must be tested for and meet limits for this specific impurity. The (Z)-isomer is not a functional analog or alternative; it is a mandated reference standard for ANDA submissions and commercial batch release [3]. In contrast, other impurities (e.g., EP Impurity C) or the (E)-isomer drug substance do not fulfill this specific regulatory function.
| Evidence Dimension | Regulatory Designation and Required Use |
|---|---|
| Target Compound Data | Designated as 'Cinnarizine EP Impurity B' in EP/BP monographs; required for impurity testing per regulatory guidelines [1][2]. |
| Comparator Or Baseline | (E)-Cinnarizine (drug substance, CAS 298-57-7) and other cinnarizine impurities (e.g., EP Impurity C). |
| Quantified Difference | Binary distinction: The (Z)-isomer is the ONLY compound that meets the definition of EP Impurity B; others are not suitable for this specific analytical role. |
| Conditions | Pharmaceutical quality control and regulatory submission context (EP/BP monographs). |
Why This Matters
This is the primary driver for procurement: (Z)-Cinnarizine is an irreplaceable, legally-required analytical standard for cinnarizine manufacturers and generic drug developers seeking market approval.
- [1] Veeprho. Cinnarizine EP Impurity B. CAS 750512-44-8. View Source
- [2] Pharmaffiliates. Cinnarizine - Impurity B EP/BP. CAS 750512-44-8. View Source
- [3] ChemWhat. Cinnarizine EP Impurity B. CAS 750512-44-8. View Source
